3-chloro-N-(2-methoxyphenyl)-N,2,2-trimethylpropanamide
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Overview
Description
3-chloro-N-(2-methoxyphenyl)-N,2,2-trimethylpropanamide is an organic compound with the molecular formula C13H18ClNO2 It is a derivative of propanamide, featuring a chloro group, a methoxyphenyl group, and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methoxyphenyl)-N,2,2-trimethylpropanamide typically involves the reaction of 3-chloropropanoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methoxyphenyl)-N,2,2-trimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(2-methoxyphenyl)-N,2,2-trimethylpropanamide.
Reduction: Formation of 3-chloro-N-(2-methoxyphenyl)-N,2,2-trimethylpropanol.
Substitution: Formation of 3-amino-N-(2-methoxyphenyl)-N,2,2-trimethylpropanamide or 3-thio-N-(2-methoxyphenyl)-N,2,2-trimethylpropanamide.
Scientific Research Applications
3-chloro-N-(2-methoxyphenyl)-N,2,2-trimethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxyphenyl)-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)-N,2,2-trimethylpropanamide
- 3-chloro-N-(3-methoxyphenyl)-N,2,2-trimethylpropanamide
- 3-chloro-N-(2-ethoxyphenyl)-N,2,2-trimethylpropanamide
Uniqueness
3-chloro-N-(2-methoxyphenyl)-N,2,2-trimethylpropanamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
3-chloro-N-(2-methoxyphenyl)-N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,9-14)12(16)15(3)10-7-5-6-8-11(10)17-4/h5-8H,9H2,1-4H3 |
InChI Key |
DNNJOHIVTLVHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C(=O)N(C)C1=CC=CC=C1OC |
Origin of Product |
United States |
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